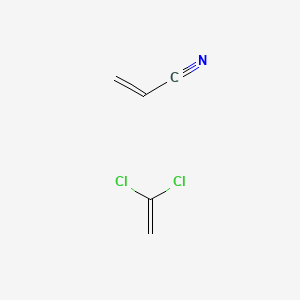

1,1-Dichloroethene;prop-2-enenitrile

Description

Properties

IUPAC Name |

1,1-dichloroethene;prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N.C2H2Cl2/c1-2-3-4;1-2(3)4/h2H,1H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUXVUVEVXYICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N.C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-76-8 | |

| Record name | Acrylonitrile-vinylidene chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921985 | |

| Record name | Prop-2-enenitrile--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-76-8, 116283-69-3 | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enenitrile--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer Chemistry and Polymerization Principles

1,1-Dichloroethene (Vinylidene Chloride) Monomer

1,1-Dichloroethene, also known as vinylidene chloride, is an organochloride with the chemical formula C₂H₂Cl₂. wikipedia.org It is a colorless, volatile liquid with a mild, sweet odor. cdc.gov This monomer is primarily used as a comonomer in the production of various polymers, including vinyl chloride, acrylonitrile (B1666552), and acrylates. wikipedia.org

Monomer Reactivity and Polymerization Behavior

1,1-Dichloroethene readily undergoes polymerization to form polyvinylidene chloride. wikipedia.orgcdc.gov This reactivity is attributed to the double bond in its structure. The polymerization process can be initiated by various methods, including thermal and radical initiation. The resulting polymer, polyvinylidene chloride, was historically used in food packaging, famously known as Saran wrap. wikipedia.org However, concerns about the potential for leaching of chlorinated compounds led to changes in the formulation of such products. wikipedia.org

Role of Initiators and Inhibitors in 1,1-Dichloroethene Polymerization

Due to its high reactivity, 1,1-dichloroethene is susceptible to self-polymerization, especially under conditions of heat or light. cdc.govwikipedia.org To prevent premature and uncontrolled polymerization during storage and transport, chemical inhibitors are added to the monomer. cdc.govwikipedia.org These inhibitors are typically radical scavengers that interrupt the polymerization chain reaction. wikipedia.org

Commonly used inhibitors for unsaturated monomers like 1,1-dichloroethene include phenolic compounds such as hydroquinone (B1673460) and its derivatives. wikipedia.orgmerckmillipore.com These compounds work by reacting with and stabilizing the free radicals that initiate polymerization. longchangchemical.comyoutube.com The choice of inhibitor depends on the desired shelf life and the ease of its removal before the intended polymerization process. wikipedia.org

For planned polymerization, initiators are required to start the reaction. rsc.org These are compounds that can generate free radicals when subjected to heat or light. youtube.comrsc.org The selection of an appropriate initiator is crucial for controlling the rate and characteristics of the polymerization.

Prop-2-enenitrile (Acrylonitrile) Monomer

Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless, volatile liquid with the chemical formula C₃H₃N. molport.com It is an important monomer used in the production of a wide range of polymers and copolymers, including polyacrylonitrile (B21495) (PAN), acrylonitrile butadiene styrene (B11656) (ABS), and nitrile rubber. essentialchemicalindustry.org

Monomer Reactivity and Polymerization Characteristics

Acrylonitrile is a highly reactive monomer due to the presence of both a carbon-carbon double bond and a nitrile group. mdpi.com It readily undergoes polymerization through various mechanisms, most commonly free-radical polymerization. mdpi.comroyalsocietypublishing.org The polymerization of acrylonitrile is often characterized by its heterogeneous nature, as the resulting polymer is typically insoluble in the monomer, leading to precipitation during the reaction. royalsocietypublishing.org This precipitation can influence the kinetics of the polymerization by occluding the propagating radical chains. royalsocietypublishing.org

Radical Polymerization Kinetics of Acrylonitrile in various media

The kinetics of acrylonitrile's radical polymerization have been studied in different environments.

Heterogeneous Systems: In bulk or solution polymerization where the polymer precipitates, the reaction kinetics deviate from typical homogeneous polymerizations. royalsocietypublishing.org An initial acceleration in the polymerization rate is often observed. royalsocietypublishing.org The occlusion of radicals within the polymer particles can affect both the propagation and termination rate coefficients. royalsocietypublishing.org

Aqueous Media: The polymerization of acrylonitrile can be initiated by redox systems in aqueous media. researchgate.netresearchgate.net For instance, the potassium persulfate/thiourea system has been used to study the polymerization kinetics in an aqueous medium. researchgate.net The rate of polymerization is influenced by the concentrations of the monomer, initiator components, and temperature. researchgate.net Another example is the chloramine-T/hydrogen peroxide redox system, which has also been employed to initiate acrylonitrile polymerization in aqueous solutions. researchgate.net

Micro-emulsions: Polymerization in oil-in-water micro-emulsions offers a way to produce stable latexes of poly(styrene-acrylonitrile). cmu.edu The kinetics in such systems are affected by the partitioning of the monomers between the oil and water phases. cmu.edu The higher solubility of acrylonitrile in the aqueous phase can lead to different reactivity ratios compared to bulk or solution polymerization. cmu.edu

The following table summarizes the effect of various parameters on the rate of polymerization of acrylonitrile in different media, based on findings from kinetic studies.

| Parameter | Effect on Rate of Polymerization | Medium | Initiator System |

| Monomer Concentration | Rate increases with increasing monomer concentration. researchgate.netresearchgate.net | Aqueous | Potassium Persulfate/Thiourea researchgate.net |

| Initiator Concentration | Rate increases with increasing initiator concentration up to a certain point. cmu.edu | Micro-emulsion | Potassium Persulfate cmu.edu |

| Temperature | Rate of polymerization generally increases with temperature. researchgate.netcmu.edu | Aqueous, Micro-emulsion | Various |

This table is based on data from kinetic studies of acrylonitrile polymerization.

Controlled Radical Polymerization Strategies for Acrylonitrile

Conventional free-radical polymerization often results in polymers with broad molecular weight distributions and limited control over the polymer architecture. researchgate.net To overcome these limitations, controlled radical polymerization (CRP) techniques have been applied to acrylonitrile. researchgate.netsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netsigmaaldrich.commdpi.com In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates the propagating polymer chains. mdpi.com

Several strategies have been developed to enhance the control and efficiency of ATRP for acrylonitrile:

Activators Generated by Electron Transfer (AGET) ATRP: This method involves the addition of a reducing agent to regenerate the active catalyst, which can increase the polymerization rate. mdpi.com Rochelle salt has been shown to be an effective reducing agent in the AGET ATRP of acrylonitrile. mdpi.com

Use of Different Ligands and Initiators: The choice of ligand for the copper catalyst and the initiator can significantly impact the polymerization process. mdpi.com For example, nitrogen-based ligands like TPMA and PMDTA have been successfully used in the ATRP of acrylonitrile. mdpi.com

Catalytic Systems Based on Zero-Valent Copper: Systems utilizing zero-valent copper in combination with ligands like 2,2-bipyridyl have been employed for the controlled polymerization of acrylonitrile. researchgate.net

These controlled polymerization techniques open up possibilities for creating advanced polyacrylonitrile-based materials with tailored properties for specific applications.

Co-monomer Reactivity Ratios in Vinylidene Chloride-Acrylonitrile Systems

In the realm of polymer chemistry, the copolymerization of 1,1-dichloroethene, commonly known as vinylidene chloride (VDC), and prop-2-enenitrile, or acrylonitrile (AN), is a process of significant industrial importance. The resulting copolymers find applications in the production of materials with desirable barrier properties and flame retardancy. free.frresearchgate.net A critical aspect of understanding and controlling this copolymerization process lies in the analysis of the co-monomer reactivity ratios. These ratios are quantitative measures of the relative reactivity of each monomer toward a growing polymer chain.

The reactivity ratios, denoted as r1 and r2, are defined by the ratios of the rate constants for a reactive propagating chain ending in one monomer adding its own type of monomer versus adding the other monomer. Specifically, for the VDC (M1) and AN (M2) system:

r1 = k11 / k12 : This represents the ratio of the rate constant for the addition of a VDC monomer to a growing chain ending in a VDC radical (k11) to the rate constant for the addition of an AN monomer to a VDC-terminated radical (k12).

r2 = k22 / k21 : This is the ratio of the rate constant for the addition of an AN monomer to a growing chain ending in an AN radical (k22) to the rate constant for the addition of a VDC monomer to an AN-terminated radical (k21).

The values of these reactivity ratios dictate the composition and microstructure of the resulting copolymer chain.

Detailed Research Findings

Foundational studies on the copolymerization of vinylidene chloride and acrylonitrile have provided the following reactivity ratios. It is important to note that experimental conditions can influence these values.

One of the seminal works in this area, conducted by Lewis, Mayo, and Hulse, established the reactivity ratios for this monomer pair. acs.org Subsequent research and compilations of polymer data have further solidified our understanding of this system.

A study by Fleming et al. on the synthesis of poly(acrylonitrile/vinylidene chloride) copolymers through a suspension polymerization process noted a nearly stoichiometric reaction when a 90% AN to 10% VDC mass ratio in the initial feed resulted in approximately 9% VDC in the final copolymer backbone. redalyc.org This suggests a high level of incorporation of the vinylidene chloride monomer under these specific reaction conditions.

The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. For the VDC-AN system, the product is less than 1, which indicates a tendency towards alternation, although not strictly alternating. This means that there is a higher probability of a growing chain ending in one monomer adding the other monomer, leading to a more regular distribution of monomer units along the polymer backbone.

The following interactive data table summarizes the experimentally determined reactivity ratios for the vinylidene chloride (M1) and acrylonitrile (M2) system.

Table 1: Co-monomer Reactivity Ratios for Vinylidene Chloride (M1) - Acrylonitrile (M2) System

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Temperature (°C) |

|---|

Data sourced from foundational copolymerization studies.

Synthesis and Polymerization Mechanisms of Poly Vinylidene Chloride Co Acrylonitrile

Overview of Co-polymerization Methods

The copolymerization of VDC and AN is versatile and can be accomplished through several industrial methods. These methods differ primarily in the physical state of the reaction medium, which in turn affects heat transfer, viscosity control, and the final form of the polymer.

Vinylidene chloride and acrylonitrile (B1666552) are ethylenically unsaturated monomers that readily undergo copolymerization via a free-radical mechanism. researchgate.netfree.fr This process is initiated by a free-radical species, often generated from the thermal decomposition of an initiator molecule like a peroxide or an azo compound. The polymerization proceeds through the sequential addition of monomer units to the growing radical chain. redalyc.org The fundamental model used to describe the composition of the resulting copolymer is the terminal model, which assumes that the reactivity of a growing polymer chain depends only on the identity of the monomer unit at its active end. tulane.edu The control over the copolymer's final structure and properties is largely dependent on the relative reactivities of the two monomers towards the growing radical chains. tulane.edu

Emulsion Polymerization: This technique involves dispersing the monomers (the "oil" phase) in a continuous aqueous phase with the aid of a surfactant. wikipedia.org Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within surfactant micelles that have absorbed monomer molecules. chemicaldynamics.netyoutube.com As the polymer chains grow within these micelles, they form stable sub-micrometer polymer particles, resulting in a product known as a latex. wikipedia.orgelsevierpure.com This method offers excellent heat dissipation and allows for the production of high molecular weight polymers at a high polymerization rate. chemicaldynamics.net For VDC-based polymers, emulsion polymerization can be used to create a seed latex, which can then be used in a subsequent seeded emulsion copolymerization to form core-shell structures. researchgate.net

Suspension Polymerization: In this heterogeneous process, the monomers, with a monomer-soluble initiator, are dispersed as fine droplets (typically 10-1000 µm in diameter) in a continuous liquid phase, usually water, through mechanical agitation. wikipedia.orgyoutube.com A suspending agent or protective colloid, such as polyvinyl alcohol, is added to prevent the droplets from coalescing. wikipedia.orgyoutube.com Each monomer droplet acts as a tiny bulk polymerization reactor. wikipedia.org This method provides good heat transfer via the continuous phase and the resulting polymer is obtained as small beads, which can be easily isolated. scispace.com The copolymerization of AN and VDC has been successfully carried out using a conventional suspension process with a redox initiation system. researchgate.netredalyc.org

Solution Polymerization: This is a homogeneous polymerization method where both the monomers and the initiator are dissolved in a non-reactive solvent. wikipedia.org The resulting polymer also remains dissolved in the solvent. wikipedia.org A key advantage of this method is the reduction of the reaction mixture's viscosity, which facilitates stirring and improves heat transfer, thereby preventing uncontrolled acceleration of the reaction. wikipedia.orgyoutube.com However, a significant drawback is the potential for chain transfer to the solvent, which can make it difficult to achieve very high molecular weights. wikipedia.org The final polymer must be isolated from the solvent, or the polymer solution can be used directly in applications like coatings and adhesives. wikipedia.org Polyacrylonitrile (B21495) is commonly manufactured via solution polymerization in solvents like dimethylformamide (DMF). wikipedia.org

Kinetic Studies of Co-polymer Formation

The kinetics of the VDC-AN copolymerization are fundamental to controlling the reaction and the final copolymer properties, including composition, molecular weight, and sequence distribution.

The rate and yield of VDC-AN copolymerization are sensitive to several reaction parameters. In redox-initiated systems, factors such as initiator concentration, temperature, and the pH of the reaction medium directly impact the growth of the polymer chain. redalyc.org

A study utilizing a suspension polymerization process with a redox system provides insight into these influences. redalyc.org The reaction is typically conducted at relatively low temperatures, between 40-60°C, in an acidic aqueous medium with a pH of 2 to 3.5. redalyc.org In one specific experiment starting with a monomer feed of 90% AN and 10% VDC by mass, the reaction yielded a copolymer with approximately 8.93% VDC, indicating a high conversion of about 90% for the VDC monomer. redalyc.org

Table 1: Reaction Parameters for AN/VDC Suspension Copolymerization

| Parameter | Value/Condition | Source |

|---|---|---|

| Polymerization Method | Aqueous Suspension Polymerization | researchgate.netredalyc.org |

| Initiation System | Redox System (e.g., bisulfate/persulfate) | redalyc.org |

| Temperature | 40-60°C | redalyc.org |

| pH | 2.0 - 3.5 (Aqueous Acid Medium) | redalyc.org |

| Initial Monomer Feed (AN/VDC by mass) | 90% / 10% | redalyc.org |

| VDC in Final Copolymer (by mass) | 8.93 ± 0.36% | redalyc.org |

| VDC Conversion | ~90% | redalyc.org |

The formation of the copolymer chain occurs through the addition of monomer free radicals. redalyc.org In a copolymerization involving two monomers, M1 (e.g., Acrylonitrile) and M2 (e.g., Vinylidene Chloride), there are two types of propagating radical chain ends: one ending in an M1 unit (~M1•) and one ending in an M2 unit (~M2•).

The chain propagation step consists of four distinct reactions: youtube.com

Homopropagation: ~M1• + M1 → ~M1M1• (Rate constant: k11)

Cross-propagation: ~M1• + M2 → ~M1M2• (Rate constant: k12)

Cross-propagation: ~M2• + M1 → ~M2M1• (Rate constant: k21)

Homopropagation: ~M2• + M2 → ~M2M2• (Rate constant: k22)

The relative rates of these reactions determine the composition of the copolymer. This is quantified by the monomer reactivity ratios , r1 and r2, which are defined as:

r1 = k11 / k12

r2 = k22 / k21

Table 2: Reactivity Ratios for Acrylonitrile (M1) / Vinylidene Chloride (M2) Copolymerization at 60°C

| Monomer | Reactivity Ratio (r) | Product (r1 * r2) | Source |

|---|---|---|---|

| Acrylonitrile (r1) | 0.91 | 0.32 | chegg.com |

| Vinylidene chloride (r2) | 0.35 |

Since both r1 and r2 are less than 1, there is a tendency for cross-propagation over homopropagation for both types of growing chains. The product r1r2 is significantly less than 1, which suggests a tendency toward alternation in the copolymer chain, although it is not a strictly alternating system. 182.160.97

Chain termination typically occurs through combination or disproportionation of two growing radical chains.

Molecular Architecture Control in Co-polymer Synthesis

Controlling the molecular architecture—including the copolymer composition, sequence distribution ("blockiness"), and molecular weight—is essential for tailoring the material's properties. tulane.edu This control is achieved by manipulating the polymerization conditions based on an understanding of the reaction kinetics.

The composition of the copolymer being formed at any instant is directly related to the monomer feed composition and the monomer reactivity ratios. tulane.edu Since the reactivity ratios for AN (r1=0.91) and VDC (r2=0.35) are different, the two monomers are consumed at different rates. chegg.com This leads to a drift in the monomer feed composition over the course of the reaction, which in turn causes the composition of the polymer chains to change as the reaction progresses.

To produce a copolymer with a more uniform composition, semi-continuous or continuous polymerization processes can be employed. chemicaldynamics.net In a semi-continuous process, the more reactive monomer can be fed into the reactor over time to maintain a relatively constant monomer feed ratio, resulting in a more homogeneous copolymer composition. chemicaldynamics.net

The molecular weight of the copolymer can be controlled by adjusting the initiator concentration or through the use of chain transfer agents. chemicaldynamics.net In a study on AN/VDC copolymerization, gel permeation chromatography (GPC) was used to determine the average molecular weights, with one resulting copolymer showing a number average molecular weight (Mn) of ~80,000 and a weight average molecular weight (Mw) of ~150,000. researchgate.netsigmaaldrich.com This control over molecular architecture allows for the synthesis of poly(vinylidene chloride-co-acrylonitrile) copolymers optimized for specific applications. cymitquimica.com

Achieving Desired Molecular Weight Distributions and Dispersity

The molecular weight and its distribution are critical parameters in the synthesis of poly(vinylidene chloride-co-acrylonitrile), significantly influencing the material's final properties. Control over these characteristics is typically achieved by manipulating the polymerization conditions, such as the initiator concentration, temperature, and the use of chain transfer agents.

In the synthesis of poly(vinylidene chloride-co-acrylonitrile), the molecular weight is often characterized by the number average molecular weight (Mn) and the weight average molecular weight (Mw). scielo.br The ratio of these two values (Mw/Mn) provides the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length, while higher values signify a broader distribution of chain lengths.

Research on the suspension polymerization of acrylonitrile and vinylidene chloride has shown that variations in the polymerization process can lead to significant differences in molecular weight and dispersity. For instance, in a study utilizing a redox system for suspension polymerization, the number average molecular weight (Mn) was found to be in the range of 20,000 to 25,000 g/mol , with an average of 23,260 g/mol . redalyc.org In the same study, the weight average molecular weight (Mw) showed a wider variation, ranging from 73,000 to 100,000 g/mol , with an average of 90,580 g/mol . redalyc.orgresearchgate.net This resulted in a polydispersity index of approximately 3.9, indicating a relatively broad molecular weight distribution. scielo.br

Another commercially available poly(vinylidene chloride-co-acrylonitrile) product reports a number average molecular weight (Mn) of approximately 80,000 g/mol and a weight average molecular weight (Mw) of around 150,000 g/mol . sigmaaldrich.com This corresponds to a PDI of 1.875, suggesting a more controlled polymerization process leading to a narrower molecular weight distribution compared to the previously mentioned study. A separate study on a poly(acrylonitrile-co-vinylidene chloride) sample found a number average molecular weight of 62,000 g/mol and a polydispersity of 2.56. semanticscholar.org

The choice of polymerization technique and the reaction parameters are crucial in tailoring the molecular weight and dispersity to suit specific applications. For example, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been shown to produce copolymers with more defined molecular weights and lower polydispersity compared to conventional free radical polymerization. core.ac.uk These controlled methods minimize termination and chain transfer reactions, leading to a more uniform polymer chain growth. core.ac.uk

Table 1: Molecular Weight and Dispersity Data for Poly(vinylidene chloride-co-acrylonitrile)

| Mn (g/mol) | Mw (g/mol) | Polydispersity Index (Mw/Mn) | Polymerization Method | Reference |

|---|---|---|---|---|

| 23,260 (average) | 90,580 (average) | ~3.9 | Suspension Polymerization | redalyc.org |

| ~80,000 | ~150,000 | 1.875 | Not Specified | sigmaaldrich.com |

| 62,000 | Not Specified | 2.56 | Not Specified | semanticscholar.org |

Strategies for Block and Graft Co-polymerization

Beyond random copolymers, the synthesis of block and graft copolymers of vinylidene chloride and acrylonitrile offers a pathway to materials with unique properties, combining the characteristics of the individual polymer segments in a structured manner.

Block Copolymers:

Block copolymers consist of long sequences of one monomer (a block) followed by a long sequence of another monomer. google.com These can be synthesized through various controlled polymerization techniques. For instance, cationic polymerization has been utilized to create block copolymers of vinylidene chloride and α-methylstyrene, suggesting the potential for similar strategies with acrylonitrile. acs.org The key to forming block copolymers is to have a polymerization method where the growing polymer chains remain "living," allowing for the sequential addition of a different monomer to create the block structure.

Graft Copolymers:

Graft copolymers are produced when chains of a second monomer are grown as branches off a pre-existing polymer backbone. google.com This can be achieved by creating reactive sites on the main polymer chain that can initiate the polymerization of the second monomer. For poly(vinyl chloride), a polymer structurally similar to the vinylidene chloride segments in the copolymer, atom transfer radical polymerization (ATRP) has been successfully used to graft monomers like styrene (B11656) and acrylates. cmu.edu This involves modifying the PVC backbone with initiator sites for the ATRP of the second monomer. A similar strategy could be envisioned for a poly(vinylidene chloride-co-acrylonitrile) backbone.

Another approach is irradiation grafting, where high-energy radiation is used to create radical sites on the backbone polymer, which then initiate the polymerization of the monomer to be grafted. This method has been demonstrated for grafting acrylonitrile onto vinyl chloride-vinylidene chloride copolymers. google.com

The architecture of these copolymers, whether block or graft, significantly influences their macroscopic properties. While random copolymers often exhibit properties that are an average of the constituent homopolymers, block and graft copolymers can display a combination of the properties of each component. google.com For example, one block might provide rigidity and thermal stability, while the other imparts flexibility or specific chemical resistance.

Characterization Methodologies for Poly Vinylidene Chloride Co Acrylonitrile

Spectroscopic Techniques for Compositional Analysis

Spectroscopy is fundamental to determining the chemical composition and monomer arrangement within the copolymer chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed microstructure of poly(vinylidene chloride-co-acrylonitrile). One-dimensional and two-dimensional NMR techniques are employed to assign the complex and often overlapping signals in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra. researchgate.net

Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying the characteristic functional groups present in the copolymer, confirming its composition.

FTIR Spectroscopy is used to verify the incorporation of both monomer units into the polymer chain. Key vibrational bands observed in the FTIR spectrum of poly(vinylidene chloride-co-acrylonitrile) include:

A peak around 2243 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration from the acrylonitrile (B1666552) unit. acs.org

A peak near 617 cm⁻¹, corresponding to the C-Cl (carbon-chlorine) stretching vibration from the vinylidene chloride unit. acs.org

FTIR studies also confirm the complexation and interaction between the polymer and other substances, for instance, showing shifts in the C≡N peak when lithium salts are added, indicating an interaction between the Li⁺ cation and the nitrogen atom of the nitrile group. nih.gov

Raman Spectroscopy complements FTIR analysis and is particularly useful for studying carbon-carbon backbones. Although specific detailed Raman studies on this copolymer are less common in the provided literature, the technique is widely applied to related polymers like polyvinyl chloride (PVC). researchgate.net It can be used to confirm the formation of the carbon matrix and analyze structural changes upon thermal treatment. researchgate.net

Chromatographic and Thermal Analysis for Polymer Properties

Chromatographic and thermal methods provide crucial information about the polymer's molecular size, distribution, and behavior at different temperatures.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. lcms.cz This technique separates polymer molecules based on their size in solution.

For poly(vinylidene chloride-co-acrylonitrile), GPC analysis reveals key parameters that influence its mechanical and processing properties. redalyc.org A typical analysis might use dimethylformamide as the mobile phase. redalyc.org Research has reported varying molecular weights depending on the synthesis conditions and monomer ratio.

Table 1: Example Molecular Weight Data for Poly(vinylidene chloride-co-acrylonitrile)

| Parameter | Value (Sample 1) | Value (Sample 2) |

| Number-Average Molecular Weight (Mn) | ~80,000 g/mol sigmaaldrich.com | 23,260 g/mol redalyc.org |

| Weight-Average Molecular Weight (Mw) | ~150,000 g/mol sigmaaldrich.com | 90,580 g/mol redalyc.org |

| Polydispersity Index (PDI = Mw/Mn) | ~1.875 | ~3.9 |

Note: Data is compiled from different sources representing different copolymer samples and may not be directly comparable.

Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of the copolymer. The primary transition measured is the glass transition temperature (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state. For poly(vinylidene chloride-co-acrylonitrile), the Tg is a critical parameter affecting its application temperature range. The reported Tg for one formulation is approximately 50 °C. sigmaaldrich.com DSC studies have also shown that the Tg can be influenced by the addition of salts, with the temperature decreasing as salt concentration increases up to a certain point. nih.gov

Microscopic and Morphological Characterization

Microscopy techniques are employed to visualize the surface and internal structure of the copolymer.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of poly(vinylidene chloride-co-acrylonitrile). electrochemsci.orgnih.gov SEM images can reveal details about the polymer's texture, roughness, and particle distribution. nih.govmdpi.com In studies of polymer blend membranes, SEM has shown the presence of interconnected polymer chains and micropores, which are formed by the evaporation of the solvent during film casting. electrochemsci.org

Atomic Force Microscopy (AFM) provides topographical images of the polymer surface at a higher resolution than SEM, allowing for a more detailed analysis of surface features and roughness. electrochemsci.org

Together, these microscopic techniques provide a visual understanding of the polymer's structure, which is essential for applications where surface properties and morphology, such as in films and fibers, are critical. mdpi.comnih.gov

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

| Poly(vinylidene chloride-co-acrylonitrile) | 1,1-Dichloroethene;prop-2-enenitrile |

| PVDC | Poly(vinylidene chloride) |

| PAN | Polyacrylonitrile (B21495) |

| VDC | 1,1-Dichloroethene |

| AN | Prop-2-enenitrile (Acrylonitrile) |

| PVC | Poly(vinyl chloride) |

| Mn | Number-Average Molecular Weight |

| Mw | Weight-Average Molecular Weight |

| PDI | Polydispersity Index |

| Tg | Glass Transition Temperature |

| SEM | Scanning Electron Microscopy |

| AFM | Atomic Force Microscopy |

| GPC | Gel Permeation Chromatography |

| SEC | Size Exclusion Chromatography |

| DSC | Differential Scanning Calorimetry |

| TGA | Thermogravimetric Analysis |

| FTIR | Fourier Transform Infrared Spectroscopy |

| NMR | Nuclear Magnetic Resonance |

| Dimethylformamide | N,N-Dimethylformamide |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Phase Behavior

Electron microscopy techniques are indispensable for visualizing the morphology of polymers at the micro and nano-scale. SEM and TEM provide complementary information regarding the surface topography and internal structure of Poly(vinylidene chloride-co-acrylonitrile).

Scanning Electron Microscopy (SEM) is a primary tool for studying the surface morphology of materials. electrochemsci.org In the case of Poly(vinylidene chloride-co-acrylonitrile), SEM analysis reveals detailed surface features. For instance, studies on films made from this copolymer have shown surfaces characterized by interconnected polymer chains that form tail-like structures and the presence of numerous micropores. electrochemsci.org These pores are typically formed by the evaporation of solvent during the film casting process and are significant as they can trap large volumes of liquid within these cavities. electrochemsci.org

Further advanced analysis combines SEM with Computer Vision and Image Processing (CVIP) to quantitatively investigate visual traits. mdpi.com This approach allows for the detailed examination of intricate patterns, surface texture, roughness, and the statistical distribution of particles on the polymer surface at various magnifications (e.g., ×50, ×200, ×500). mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure and phase behavior of the copolymer. Unlike SEM, which analyzes the surface, TEM requires the preparation of ultra-thin sections of the material, allowing electrons to pass through the sample. acs.org This technique is critical for observing the phase distribution within the copolymer or its blends. For immiscible polymer blends, TEM can reveal a heterophasic morphology, where the size, shape, and distribution of the dispersed phases provide insight into the interactions between the polymer components. researchgate.net While miscible polymers show phase homogeneity under TEM, the analysis of Poly(vinylidene chloride-co-acrylonitrile) can reveal the arrangement of crystalline and amorphous domains within its structure, which is fundamental to understanding its barrier properties.

The table below summarizes the microstructural features of Poly(vinylidene chloride-co-acrylonitrile) that can be characterized using electron microscopy.

Table 1: Microstructural Analysis via Electron Microscopy

| Technique | Information Obtained | Observed Features in Poly(vinylidene chloride-co-acrylonitrile) | Significance |

|---|---|---|---|

| SEM | Surface topography, morphology, particle distribution | Interconnected polymer chains, micropores, surface texture/roughness. electrochemsci.orgmdpi.com | Reveals how processing conditions (e.g., solvent evaporation) affect surface structure. Essential for applications involving surface interactions. |

| TEM | Internal microstructure, phase behavior, domain size | Distribution of crystalline and amorphous regions, phase separation in blends. | Provides high-resolution insight into the internal arrangement of polymer chains, which governs the material's mechanical and barrier properties. acs.org |

X-ray Diffraction (XRD) for Crystallinity and Orientation

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. For semi-crystalline polymers like Poly(vinylidene chloride-co-acrylonitrile), XRD provides critical data on crystallinity and the orientation of polymer chains.

Crystallinity Analysis Polymers are typically never 100% crystalline and consist of both ordered crystalline regions and disordered amorphous regions. iitk.ac.in The XRD pattern of a semi-crystalline polymer is a superposition of sharp diffraction peaks, which arise from the crystalline domains, and a broad amorphous halo, which results from the scattering by the non-crystalline phase. electrochemsci.orgresearchgate.net

The width of the diffraction peaks is also informative. The Scherrer equation can be used to estimate the average size of the crystalline domains (crystallites) from the broadening of the XRD peaks. wikipedia.org

Scherrer Equation:

Where:

τ is the mean crystallite size.

K is a dimensionless shape factor (typically ~0.9). wikipedia.org

λ is the X-ray wavelength (e.g., 1.5406 Å for Cu Kα radiation). youtube.com

β is the full width at half maximum (FWHM) of the diffraction peak in radians. wikipedia.org

θ is the Bragg angle. wikipedia.org

Orientation Analysis Due to their long-chain nature, polymers are highly susceptible to molecular orientation when subjected to processes like drawing or extrusion. XRD is a primary method for quantifying this crystalline orientation. iitk.ac.in To measure orientation, the sample is analyzed at various azimuthal angles while keeping the diffraction angle (2θ) constant. The variation in the intensity of a specific diffraction peak with the rotation angle reveals the degree of preferred orientation. researchgate.net

The Herman's orientation function (ƒ) is calculated from this data to provide a scalar value for the degree of orientation relative to a reference direction (e.g., the draw direction). researchgate.net The orientation factor ranges from +1 for perfect parallel alignment, 0 for random orientation, to -0.5 for perfect perpendicular alignment. iitk.ac.in

The following table details the key parameters derived from XRD analysis of a semi-crystalline polymer.

Table 2: Interpretation of X-ray Diffraction Data for Polymers

| Parameter | Description | Information Derived for Poly(vinylidene chloride-co-acrylonitrile) |

|---|---|---|

| Peak Position (2θ) | The angle at which constructive interference occurs, governed by Bragg's Law (nλ = 2d sinθ). pdx.edu | Indicates the d-spacing (distance between crystal planes). Specific peaks correspond to particular crystal lattice planes. |

| Peak Intensity | The height of a diffraction peak. | Related to the amount of crystalline material oriented in a specific direction. |

| Peak Width (FWHM) | The width of the diffraction peak at half its maximum intensity. | Used in the Scherrer equation to calculate the average crystallite size. Broader peaks generally indicate smaller crystallites or lattice imperfections. wikipedia.org |

| Amorphous Halo | A broad, diffuse signal underlying the sharp crystalline peaks. | Represents the disordered, non-crystalline portion of the polymer. The ratio of crystalline to amorphous area gives the degree of crystallinity. researchgate.net |

| Azimuthal Intensity Distribution | The variation of a peak's intensity as the sample is rotated around an axis perpendicular to the X-ray beam. | Used to calculate the Herman's orientation function, quantifying the alignment of polymer chains. researchgate.net |

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| Poly(vinylidene chloride-co-acrylonitrile) | Acrylonitrile-vinylidene chloride copolymer |

| 1,1-Dichloroethene | Vinylidene chloride |

Advanced Material Applications and Performance Studies of Poly Vinylidene Chloride Co Acrylonitrile

Barrier Material Research

The most prominent feature of poly(vinylidene chloride) copolymers is their extremely low permeability to a wide array of gases and vapors, a property critical for packaging and protective films. free.fraosennewmaterial.com The symmetrical molecular structure and the presence of chlorine atoms in the polymer chain result in high crystallinity, which in turn imparts excellent barrier characteristics. aosennewmaterial.comresearchgate.net

The effectiveness of a polymer as a barrier is quantified by its permeability coefficient; a lower coefficient signifies a better barrier. potop-polymer.com Poly(vinylidene chloride-co-acrylonitrile) films are renowned for their superior resistance to oxygen and water vapor. cloudflexfilm.comvdkyo.jp A key advantage of PVDC-based barriers is that their performance is not significantly affected by changes in relative humidity, unlike other barrier polymers such as ethylene (B1197577) vinyl alcohol (EVOH). vdkyo.jptappi.org For instance, the oxygen barrier properties of EVOH can decrease by a factor of two to four at relative humidity levels of 80% or higher, whereas PVDC's barrier remains stable. tappi.org

Research has quantified the permeability of various PVDC copolymers. For example, a standard vinylidene chloride/methyl acrylate (B77674) (VDC/MA) copolymer resin used in a 3-layer cast film exhibited an oxygen transmission rate (OTR) of approximately 13 cm³·10 μm/m²·d·bar at 23°C and 85% relative humidity. tappi.org In contrast, a newly developed VDC/MA resin showed a nearly 60% improvement, with an OTR of about 5.3 cm³·10 μm/m²·d·bar under the same conditions. tappi.org PVDC films are considered high-barrier materials, with a typical moisture permeability for a 40 μm film being around 3.5 g/(m2·24 h). potop-polymer.com

Table 1: Comparative Oxygen and Water Vapor Permeability of Barrier Polymers

| Polymer | Oxygen Permeability (cm³·µm/m²·d·bar) | Water Vapor Transmission Rate (g·µm/m²·d) | Conditions |

| PVDC (typical) | 10 - 240 | 7 - 80 | 23°C, 0% RH (O₂); 38°C, 90% RH (H₂O) tappi.org |

| EVOH (dry) | <1 | ~150 | 20°C, 0% RH (O₂) tappi.org |

| EVOH (humid) | >2-4x increase | ~150 | 20°C, >80% RH (O₂) tappi.org |

| New PVDC Latex | ~10 (for a 120 g/m² structure) | ~2 (for a 120 g/m² structure) | 23°C (O₂); 40°C, 75% RH (H₂O) tappi.org |

Note: Data is compiled from various sources and represents typical values. Actual performance can vary based on specific grade, film thickness, and manufacturing process.

The barrier properties of poly(vinylidene chloride-co-acrylonitrile) can be tailored through various structural modifications. The ratio of vinylidene chloride to acrylonitrile (B1666552) is a critical factor; a higher VDC content generally leads to better barrier properties but may reduce flexibility. free.frtappi.org

Copolymerization with other monomers is a common strategy. For example, introducing glycidyl (B131873) methacrylate (B99206) (GMA) into the polymer structure has been shown to eliminate the "double melting peak" phenomenon of PVDC, reduce the melting point, and enhance thermal stability. researchgate.net The presence of GMA can induce cross-linking, which contributes to improved barrier performance. researchgate.net

The addition of plasticizers, while sometimes necessary for processing, can negatively impact barrier properties by increasing the free volume within the polymer matrix, which facilitates the diffusion of gas and vapor molecules. potop-polymer.com Research indicates that increasing the mass fraction of a plasticizer like n-butyl sebacate (B1225510) by just 1.5% can double the molecular penetration in a PVDC resin at 25°C. potop-polymer.com

Another approach to modification is the creation of hybrid composites. Incorporating inorganic materials like silica (B1680970) (SiO₂) into the PVDC-AN matrix via a sol-gel process can significantly enhance the barrier properties of the resulting composite material. researchgate.net

Fiber and Textile Applications

Copolymerization of vinylidene chloride and acrylonitrile produces fibers with a unique combination of properties, including flame retardancy and chemical resistance, making them suitable for high-performance textile applications. scielo.brredalyc.orgswicofil.com These fibers can be produced in various forms, including monofilament, multifilament, and staple fiber. wikipedia.org

Fibers derived from VDC-AN copolymers are noted for their flame-retardant characteristics. redalyc.org The high chlorine content from the VDC monomer contributes to an inherently self-extinguishing nature, often measured by the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. tappi.orgsemanticscholar.org Pure poly(acrylonitrile-co-vinylidene chloride) fibers have been shown to have an LOI of 26.4%. semanticscholar.org This flame retardancy can be further enhanced by the addition of synergistic compounds. For instance, incorporating antimony trioxide (ATO(3)) or antimony tetroxide (ATO(4)) can increase the LOI to 29.0% and 31.2%, respectively. semanticscholar.org

The mechanical properties of these fibers, such as tensile strength, are influenced by factors like molecular weight, which is in turn controlled by synthesis conditions. scielo.br In addition to flame resistance, these fibers exhibit excellent chemical resistance to acids and alkalis and have extremely low moisture regain (<0.1%), ensuring their physical properties remain stable in humid or underwater environments. swicofil.com

Table 2: Mechanical and Flame Retardant Properties of PAN-VDC Fibers

| Fiber Composition | Tensile Strength (cN/dtex) | Elongation (%) | LOI (%) |

| Pure PAN-VDC | 2.51 | 35.8 | 26.4 semanticscholar.org |

| PAN-VDC + Antimony Trioxide | 2.35 | 34.1 | 29.0 semanticscholar.org |

| PAN-VDC + Antimony Tetroxide | 2.44 | 34.9 | 31.2 semanticscholar.org |

Data from a study on PANVDC fibers with antimony oxide additives. semanticscholar.org

The ratio of acrylonitrile to vinylidene chloride in the copolymer has a significant impact on the final properties of the fiber. Modacrylic fibers, for example, are defined as copolymers containing between 35% and 85% acrylonitrile units. A common composition for flame-retardant modacrylic fibers is a 60:40 weight ratio of acrylonitrile to vinyl chloride or vinylidene chloride, which results in a fiber with an LOI of about 30%. scielo.brredalyc.org

Research involving the suspension polymerization of acrylonitrile with an initial mass content of 10% vinylidene chloride demonstrated that the VDC monomer exhibited a nearly stoichiometric reaction, with about 90% of its initial mass being incorporated into the copolymer backbone. redalyc.org This incorporation of VDC significantly altered the thermal behavior of the resulting polymer, lowering its degradation temperature by 40-50°C, which is a desirable characteristic for creating thermally stabilized, flame-resistant materials. redalyc.org

Composite Materials and Blends

To overcome certain inherent limitations of VDC-AN copolymers, such as brittleness, and to enhance specific properties, they are often blended with other polymers or used to create composite materials. google.com These approaches expand the application range of the copolymer.

Blending VDC-AN copolymers with chlorinated polyolefins is one method to improve toughness and reduce brittleness, a significant disadvantage of pure PVDC films. google.com According to patent literature, adding between 10% and 70% (preferably 20-50%) of a chlorinated polyolefin can yield a product with novel properties suitable for molding into films, sheets, and other structures. google.com

The creation of hybrid composites represents another avenue of research. Studies have shown that poly(vinylidene chloride-co-acrylonitrile)/SiO₂ hybrid composites can be synthesized using a sol-gel process. researchgate.net This method allows for the formation of a silica network within the polymer matrix, leading to enhanced thermal stability and superior barrier performance. researchgate.net Furthermore, blends of PVDC-AN with poly(methyl methacrylate) (PMMA) have been investigated for use as gel polymer electrolytes, demonstrating thermal stability up to approximately 180°C. researchgate.net

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Poly(vinylidene chloride-co-acrylonitrile) | 1,1-Dichloroethene;prop-2-enenitrile |

| PVDC | Poly(vinylidene chloride) |

| AN | Acrylonitrile / Prop-2-enenitrile |

| VDC | Vinylidene chloride / 1,1-Dichloroethene |

| EVOH | Ethylene vinyl alcohol |

| PMMA | Poly(methyl methacrylate) |

| GMA | Glycidyl methacrylate |

| SiO₂ | Silicon Dioxide (Silica) |

Compatibility and Interfacial Phenomena in Co-polymer Blends

The miscibility and interfacial characteristics of poly(vinylidene chloride-co-acrylonitrile) (PVDC-AN) in blends with other polymers are critical factors that dictate the final properties of the material. The thermodynamic compatibility of polymer blends is infrequent due to the minimal combinatorial entropy of mixing that results from the high molecular weights of polymers. redalyc.org Miscibility is largely governed by specific interactions between the constituent polymers, such as hydrogen bonding or dipole-dipole interactions, which can lead to a negative enthalpy of mixing.

Research has shown that poly(vinylidene chloride-co-acrylonitrile) exhibits miscibility with certain polymers. For instance, blends of PVDC-AN with poly(ethylene oxide) (PEO) have been investigated. Studies using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirmed the complex formation between PEO and PVDC-AN, indicating a significant degree of interaction at the molecular level. The presence of a single glass transition temperature (Tg), which varies with the composition of the blend, is a strong indicator of miscibility. In PEO/PVdC-co-AN blends, the Tg was found to decrease with an increasing amount of PEO, which enhances the segmental mobility of the polymer chains.

Similarly, the miscibility of PVDC-AN, commercially known as Saran F, with tactic poly(methyl methacrylate)s (PMMAs) has been explored. It was found that isotactic and atactic PMMAs are miscible with PVDC-AN, as evidenced by the optical clarity of the blend films and the presence of a single, composition-dependent Tg. nih.gov However, blends with syndiotactic PMMA were found to be immiscible. nih.gov The miscibility in these systems is attributed to favorable interaction parameters between the polymer pairs. The addition of atactic PMMA as a compatibilizer to the immiscible blend of syndiotactic PMMA and PVDC-AN was shown to induce miscibility in the ternary blend. nih.gov

The compatibility of chlorine-containing polymers like poly(vinyl chloride) (PVC), which shares structural similarities with the VDC component of the copolymer, with other polymers provides insight into the potential blending behavior of PVDC-AN. For example, PVC has been shown to be miscible with styrene (B11656)/acrylonitrile copolymers (SAN) within a specific range of acrylonitrile content. cymitquimica.com The intramolecular repulsion between styrene and acrylonitrile units in the SAN copolymer is a driving force for this miscibility. cymitquimica.com Conversely, blends of PVC and thermoplastic polyurethane (PU) have been reported as largely incompatible, exhibiting two distinct Tgs. swicofil.comnih.gov However, some level of partial compatibility can be achieved, leading to materials with modified mechanical properties, such as increased impact strength. nih.gov

Interfacial phenomena play a crucial role, particularly in immiscible or partially miscible blends. The interface between two polymer phases is not a sharp boundary but rather a region of finite thickness where the polymer chains interdiffuse. The thickness and properties of this interphase are governed by the Flory-Huggins interaction parameter (χ), which quantifies the enthalpic interaction between the polymer segments. In systems with strong repulsive interactions (large positive χ), the interface is sharp. In contrast, for more compatible pairs, a broader and more diffuse interface is formed. In reactive blending, copolymers can form at the interface, acting as compatibilizers that reduce interfacial tension and improve adhesion between the phases. dergipark.org.tr The surface thermodynamic properties of PVDC-AN, such as its dispersive surface free energy and acid-base characteristics, are critical in determining its interaction with other polymers at the interface. mdpi.com

Table 1: Compatibility of Various Polymer Blends

| Polymer 1 | Polymer 2 | Compatibility | Key Findings | References |

|---|---|---|---|---|

| Poly(vinylidene chloride-co-acrylonitrile) (PVDC-AN) | Poly(ethylene oxide) (PEO) | Miscible | Complex formation confirmed by XRD and FTIR; single, composition-dependent Tg. | |

| Poly(vinylidene chloride-co-acrylonitrile) (PVDC-AN) | Isotactic/Atactic Poly(methyl methacrylate) (PMMA) | Miscible | Optically clear films and single Tg. | nih.gov |

| Poly(vinylidene chloride-co-acrylonitrile) (PVDC-AN) | Syndiotactic Poly(methyl methacrylate) (PMMA) | Immiscible | Translucent films and two distinct Tgs. | nih.gov |

| Poly(vinyl chloride) (PVC) | Styrene/Acrylonitrile Copolymer (SAN) | Miscible (in certain AN range) | Intramolecular repulsion in SAN drives miscibility. | cymitquimica.com |

| Poly(vinyl chloride) (PVC) | Thermoplastic Polyurethane (PU) | Incompatible/Partially compatible | Generally two Tgs observed, but blending can improve impact strength. | swicofil.comnih.gov |

Reinforcement Mechanisms in Co-polymer Composites

The incorporation of reinforcing fillers into a poly(vinylidene chloride-co-acrylonitrile) matrix is a common strategy to enhance its mechanical, thermal, and barrier properties. The effectiveness of the reinforcement depends on several factors, including the type of filler, its aspect ratio, its dispersion within the polymer matrix, and the interfacial adhesion between the filler and the polymer.

The primary reinforcement mechanisms in polymer composites include load transfer, crack-tip shielding, and constrained polymer chain mobility. For effective load transfer from the weaker polymer matrix to the stronger filler particles, strong interfacial adhesion is essential. This ensures that stress applied to the composite is efficiently distributed, leading to improvements in properties like tensile strength and modulus.

In PVDC-AN composites, various fillers can be employed. For instance, inorganic nanoparticles like silica (SiO₂) have been used to create P(VDC-co-AN)/silica hybrid composites. researchgate.net In such systems, a silane (B1218182) coupling agent can be used to improve the compatibility and adhesion between the organic polymer and the inorganic silica. This chemical linkage suppresses phase separation and allows for a finer dispersion of the filler, which is crucial for achieving enhanced properties. researchgate.net The presence of well-dispersed, rigid nanoparticles can restrict the mobility of the polymer chains, which can lead to an increase in the glass transition temperature and improved thermal stability. researchgate.netncsu.edu

Analogous studies on PVC composites provide further understanding of reinforcement mechanisms. The addition of natural fillers, such as raspberry pomace, to a PVC matrix has been shown to extend thermal stability. nih.gov However, high filler content can sometimes lead to a decrease in tensile and impact strength due to filler agglomeration and poor stress transfer, while modulus and hardness may increase. nih.gov The use of hybrid fillers, such as carbon fibers (CFs) and multiwalled carbon nanotubes (MWCNTs), in a PVC matrix has also been investigated. mdpi.com While a significant increase in elastic modulus was observed, the improvement in tensile strength was not substantial, highlighting the complexity of achieving optimal reinforcement. mdpi.com The dispersion of nanofillers like CNTs is often challenging due to strong van der Waals forces that cause them to agglomerate. mdpi.com

The reinforcement mechanism is also dependent on the geometry of the filler. High-aspect-ratio fillers like fibers or platelets are more effective at load bearing than spherical particles. They can also create a tortuous path for the permeation of gases and liquids, thereby enhancing the barrier properties of the composite, a key feature of PVDC-based materials. researchgate.net For example, the incorporation of clay platelets into a VDC copolymer matrix can significantly improve barrier properties, although care must be taken to ensure proper exfoliation and dispersion of the clay layers. researchgate.net

Emerging Functional Material Applications

Dielectric and Magnetic Properties in Co-polymer Systems

Poly(vinylidene chloride-co-acrylonitrile) and its blends are being explored for applications in functional materials where specific dielectric or magnetic properties are required. The polar nature of both the vinylidene chloride (C-Cl bonds) and acrylonitrile (C≡N bond) monomers suggests that the copolymer possesses a notable dielectric constant.

The dielectric properties of PVDC-AN blends have been investigated. A study on poly[(vinylidene chloride)-co-acrylonitrile]/poly(methyl methacrylate) blend membranes revealed the dielectric response of this system. scilit.com Blending allows for the tuning of dielectric properties. Furthermore, in polymer electrolytes based on PEO/PVdC-co-AN, the addition of various plasticizers was shown to influence the dielectric constant and ionic conductivity. epa.gov The high dielectric constant of the plasticizer can assist in the dissociation of salts, increasing the number of free charge carriers and thus enhancing conductivity.

The introduction of conductive or high-dielectric-constant fillers into a polymer matrix is a common strategy to create materials for applications such as high-frequency capacitors, energy storage, and electromagnetic interference (EMI) shielding. For example, incorporating graphene oxide (GO) into a polyacrylonitrile (B21495) (PAN) matrix has been shown to significantly increase the relative permittivity of the resulting composite nanofibers. nih.govacs.org This increase is attributed to interfacial polarization at the PAN/GO interface.

While PVDC-AN is not intrinsically magnetic, it can be endowed with magnetic properties by incorporating magnetic nanoparticles as fillers. The resulting magnetic polymer composites can be used in a variety of applications, including data storage, sensors, and actuators. Studies on related polymer systems demonstrate this principle. For instance, magnetite (Fe₃O₄) nanoparticles have been embedded in PAN nanofibers to create magnetic materials. mdpi.com Similarly, PVC has been compounded with maghemite (γ-Fe₂O₃) nanoparticles to produce composites with superparamagnetic properties. dergipark.org.tr The saturation magnetization of these composites was found to increase with the concentration of the magnetic nanoparticles. dergipark.org.tr The dispersion of these nanoparticles within the polymer matrix is critical to achieving uniform magnetic behavior. mdpi.com

Table 2: Functional Properties of PVDC-AN and Related Polymer Systems

| Material System | Functional Property | Key Findings | References |

|---|---|---|---|

| P(VDC-co-AN)/PMMA | Dielectric | Investigated the dielectric response of the blend membranes. | scilit.com |

| PEO/P(VDC-co-AN)/LiClO₄ + Plasticizers | Dielectric/Ionic Conductivity | Plasticizers influence dielectric constant and achieve ionic conductivity up to 3 x 10⁻⁴ S cm⁻¹. | epa.gov |

| PAN/Graphene Oxide (GO) | Dielectric | Relative permittivity increased to 86.4 at 10² Hz due to interfacial polarization. | nih.govacs.org |

| PAN/Magnetite (Fe₃O₄) | Magnetic | Produced magnetic nanofibers with coercive fields around 60-140 Oe. | mdpi.com |

| PVC/Maghemite (γ-Fe₂O₃) | Magnetic | Composites exhibited superparamagnetic behavior with saturation magnetization up to 7.06 emu/g. | dergipark.org.tr |

Nanocomposites and Hybrid Materials incorporating Poly(vinylidene chloride-co-acrylonitrile)

The development of nanocomposites and hybrid materials based on poly(vinylidene chloride-co-acrylonitrile) opens up possibilities for creating advanced materials with tailored functionalities that surpass those of the neat copolymer. These materials are formed by incorporating nanoscale fillers (nanocomposites) or by combining the polymer with other organic or inorganic components at a molecular or nanoscale level (hybrid materials).

A prominent example is the creation of P(VDC-co-AN)/silica (SiO₂) hybrid composites via a sol-gel process. researchgate.net In this method, a silica precursor is hydrolyzed and condensed in the presence of the polymer to form an interpenetrating network of SiO₂ within the PVDC-AN matrix. The use of a coupling agent is crucial to form covalent bonds between the organic and inorganic phases, preventing large-scale phase separation and ensuring a nanostructured morphology. researchgate.net These hybrid coatings have demonstrated significantly improved barrier properties against oxygen and water vapor, which is a key performance attribute for packaging applications. researchgate.net The transparency of the coating can be maintained, making it suitable for clear packaging films.

PVDC-AN has also been utilized as a component in gel polymer electrolytes for lithium-ion batteries. researchgate.net These are hybrid materials where the polymer matrix, blended with other polymers like PEO, hosts a liquid electrolyte (a lithium salt dissolved in a plasticizer). The resulting gel possesses the cohesive properties of a solid and the high ionic conductivity of a liquid. The PVDC-AN component contributes to the mechanical and thermal stability of the electrolyte membrane. epa.gov The morphology of these hybrid films, including the presence of micropores, can be controlled to facilitate ion transport. epa.gov

The principles of nanocomposite formation with related vinyl polymers also suggest potential pathways for PVDC-AN. For instance, nanocellulose and nanosilica have been used to reinforce polyvinyl alcohol (PVA), leading to composites with higher tensile strength and thermal stability. researchgate.netncsu.edu The uniform dispersion of these nanofillers is key to achieving these property enhancements. Similarly, carbon nanofillers like carbon nanotubes and graphene have been incorporated into polymers like PVC and polycarbonate/PVDF blends to improve mechanical, thermal, and electrical properties. mdpi.commdpi.com The selective localization of these nanofillers within one phase of a polymer blend can be used to create materials with complex, functional morphologies. mdpi.com Given the properties of PVDC-AN, incorporating such nanofillers could lead to multifunctional nanocomposites with enhanced barrier performance, mechanical strength, and potentially electrical conductivity or static dissipative properties.

Environmental Behavior and Degradation Mechanisms of Co Polymer and Monomers

Environmental Fate of 1,1-Dichloroethene Monomer

1,1-Dichloroethene, also known as vinylidene chloride, is a volatile organic compound. Its environmental distribution is primarily dictated by its high vapor pressure, leading to its partitioning into the atmospheric compartment. cdc.govtpsgc-pwgsc.gc.ca

Once released into the environment, a significant portion of 1,1-dichloroethene volatilizes into the atmosphere. tpsgc-pwgsc.gc.cawho.int In the troposphere, its degradation is dominated by gas-phase oxidation reactions with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life of 1,1-dichloroethene is approximately 1.5 to 3 days. cdc.govwho.int The reaction with hydroxyl radicals leads to the formation of degradation products such as phosgene, formaldehyde, and chloroacetyl chloride. cdc.gov While reactions with other atmospheric oxidants like ozone and nitrate (B79036) radicals can occur, they are considered slower processes compared to hydroxyl radical oxidation. cdc.gov

| Atmospheric Degradation of 1,1-Dichloroethene | |

| Primary Degradation Mechanism | Gas-phase oxidation by hydroxyl radicals (•OH) |

| Atmospheric Half-life | 1.5 - 3 days cdc.govwho.int |

| Key Degradation Products | Phosgene, formaldehyde, chloroacetyl chloride cdc.gov |

| Other Oxidants | Ozone, nitrate radicals (slower reaction rates) cdc.gov |

In aqueous environments, particularly under anaerobic conditions found in groundwater and sediments, 1,1-dichloroethene undergoes biotransformation. who.int The primary pathway is reductive dechlorination, where microorganisms utilize the compound as an electron acceptor. epa.govclu-in.org This process typically involves the sequential removal of chlorine atoms. A key transformation product of 1,1-dichloroethene under these conditions is vinyl chloride, which is considered more toxic. cdc.govepa.govclu-in.org Studies have shown that in anaerobic microcosms simulating groundwater and landfill conditions, 1,1-dichloroethene can be degraded to vinyl chloride over periods ranging from weeks to months. cdc.govepa.gov The rate of this transformation can be influenced by the presence of other contaminants and the specific microbial populations present. nih.govnih.gov For instance, the presence of trichloroethene (TCE) has been shown to inhibit the degradation of 1,1-dichloroethane (B41102), a potential intermediate. nih.gov

Besides biological processes, 1,1-dichloroethene can also be degraded abiotically in subsurface environments through reactions with certain reactive minerals. researchgate.net Iron-bearing minerals, such as iron sulfides (like pyrite (B73398) and mackinawite), magnetite, and green rust, can facilitate the reductive dechlorination of chlorinated solvents. researchgate.netresearchgate.net These minerals, often found in anoxic aquifers, can act as electron donors. researchgate.netnih.gov The abiotic degradation of chlorinated ethenes can proceed via different pathways, including β-elimination, which is often the dominant pathway, and hydrogenolysis. researchgate.netprovectusenvironmental.com While generally slower than microbial degradation, abiotic processes can contribute significantly to the natural attenuation of these contaminants, especially where microbial activity is low. nih.gov

Environmental Fate of Prop-2-enenitrile (Acrylonitrile) Monomer

Prop-2-enenitrile, commonly known as acrylonitrile (B1666552), is a volatile and water-soluble compound. Its environmental fate is influenced by both atmospheric and microbial degradation processes.

Similar to 1,1-dichloroethene, acrylonitrile released into the atmosphere is primarily degraded by reacting with hydroxyl radicals (•OH). rsc.org This reaction is considered a significant loss process for acrylonitrile in the atmosphere. rsc.org Theoretical studies have investigated the mechanism and kinetics of this reaction, indicating that the addition of the hydroxyl radical to the carbon-carbon double bond is a key step. rsc.org The atmospheric lifetime of acrylonitrile in the presence of hydroxyl radicals is relatively short. Additionally, reactions with chlorine atoms (•Cl) in the marine boundary layer can also contribute to its atmospheric degradation, with an estimated lifetime of about 18 hours. rsc.org

| Atmospheric Degradation of Prop-2-enenitrile | |

| Primary Degradation Reactant | Hydroxyl radical (•OH) rsc.org |

| Other Atmospheric Reactants | Chlorine atom (•Cl) rsc.org |

| Dominant Reaction Type | Addition to the C=C double bond rsc.org |

| Atmospheric Lifetime (vs. •Cl) | ~18 hours in marine boundary layer rsc.org |

In soil and water, acrylonitrile can be biodegraded by various microorganisms. hnu.edu.cnnih.gov The primary microbial degradation pathway involves a two-step enzymatic process. hnu.edu.cnnih.gov First, the enzyme nitrile hydratase catalyzes the hydration of acrylonitrile to acrylamide (B121943). tandfonline.comnih.gov Subsequently, the enzyme amidase hydrolyzes acrylamide to acrylic acid and ammonia. hnu.edu.cnnih.gov This nitrile hydratase/amidase system is found in a variety of bacteria, including species of Rhodococcus. nih.govtandfonline.com These enzymes have a broad substrate specificity and are crucial for the detoxification of nitrile-containing compounds in the environment. hnu.edu.cn The efficiency of this microbial degradation makes it a key process in the natural attenuation of acrylonitrile contamination. hnu.edu.cn

Biodegradation in Water and Soil Environments

The environmental fate of the monomers 1,1-dichloroethene and prop-2-enenitrile (acrylonitrile) is of significant interest due to their use in the production of copolymers and their potential for environmental release. Their biodegradation in aqueous and terrestrial environments is a key factor in determining their persistence and potential for ecological impact.

1,1-Dichloroethene

1,1-Dichloroethene is an anthropogenic compound and does not occur naturally. nist.gov Its presence in the environment is primarily due to industrial activities and its formation as a degradation product of other chlorinated hydrocarbons. nist.govredalyc.org The biodegradation of 1,1-dichloroethene is generally a slow process, with its fate being heavily dependent on the environmental conditions, particularly the presence or absence of oxygen. nist.govcore.ac.uk

Under anaerobic conditions, such as those found in some groundwater and landfill environments, 1,1-dichloroethene can undergo reductive dechlorination to form vinyl chloride. redalyc.orgcore.ac.uk This process has been observed in various studies. For instance, in microcosms simulating a groundwater environment, a 50% reduction in 1,1-dichloroethene concentration was observed over 5-6 months. redalyc.org In simulated landfill conditions, degradation occurred more rapidly, within 1-3 weeks. redalyc.org Another study using aquifer material from a municipal landfill site showed the disappearance of 1,1-dichloroethene over 40 weeks. redalyc.org

Aerobic biodegradation of 1,1-dichloroethene has also been investigated. Laboratory studies with surface and subsurface soils with no prior exposure to the compound have shown that naturally occurring microorganisms are capable of degrading it. sigmaaldrich.com In a sandy loam soil, biodegradation accounted for a disappearance of over 22% of the initial 1 and 10 ppm concentrations after 185 days. sigmaaldrich.com In a subsurface sand soil, approximately 6% of an initial 1 ppm concentration was attributed to biodegradation after 150 days. sigmaaldrich.com However, at a higher concentration of 10 ppm in the same subsurface soil, no significant biodegradation was observed over the same period, suggesting that the degradative potential can vary with soil type and contaminant concentration. sigmaaldrich.com

It is important to note that volatilization is a significant removal mechanism for 1,1-dichloroethene from soil and water due to its high vapor pressure. nist.govcore.ac.uk It has a low soil organic carbon sorption coefficient (Koc), indicating high mobility in soil and a tendency to leach into groundwater. nist.govcore.ac.uk

Interactive Data Table: Biodegradation of 1,1-Dichloroethene

| Environment | Conditions | Degradation Time | Key Findings | Reference |

| Groundwater Microcosm | Anaerobic | 5-6 months | 50% disappearance | redalyc.org |

| Landfill Microcosm | Anaerobic | 1-3 weeks | Faster degradation than in groundwater | redalyc.org |

| Aquifer Material | Methanogenic | 40 weeks | Complete disappearance | redalyc.org |

| Sandy Loam Soil | Aerobic | 185 days | >22% degradation at 1 & 10 ppm | sigmaaldrich.com |

| Subsurface Sand Soil | Aerobic | 150 days | ~6% degradation at 1 ppm | sigmaaldrich.com |

| Subsurface Sand Soil | Aerobic | 150 days | No significant degradation at 10 ppm | sigmaaldrich.com |

Prop-2-enenitrile (Acrylonitrile)

Acrylonitrile is expected to be highly mobile in soils and can migrate to groundwater. researchgate.net Its biodegradation has been observed in both soil and water under aerobic conditions. free.frresearchgate.net

Studies on the aerobic biodegradation of acrylonitrile in various surface soils have shown that complete degradation can occur rapidly, often without the need for microbial acclimation. free.fr In one study, complete degradation of acrylonitrile at concentrations up to 100 ppm occurred in less than two days in a Londo soil. free.fr The degradation pathway involved the transient formation of acrylamide and acrylic acid as intermediates. free.fr However, at higher concentrations (500 and 1,000 ppm), degradation was significantly slower, possibly due to inhibitory effects of the parent compound. free.fr